

Orvepitant In Vivo Studies: A Detailed Protocol Guide for Researchers

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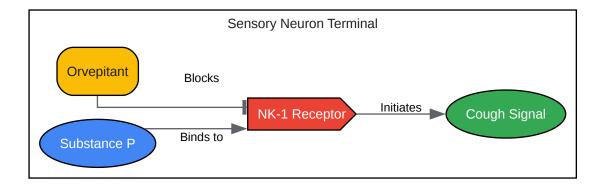
This document provides detailed application notes and protocols for in vivo studies of **Orvepitant**, a neurokinin-1 (NK-1) receptor antagonist investigated for its antitussive properties. The protocols are intended for researchers, scientists, and drug development professionals engaged in the study of cough and related therapeutic interventions.

Introduction to Orvepitant and its Mechanism of Action

Orvepitant is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a key component of the sensory nervous system and is activated by Substance P, a neuropeptide implicated in the pathophysiology of chronic cough.[1] By blocking the NK-1 receptor, **Orvepitant** is hypothesized to suppress the neuronal hypersensitivity that underlies the cough reflex.[2] Preclinical and clinical studies have been conducted to evaluate the efficacy and safety of **Orvepitant** as a potential treatment for chronic refractory cough and cough associated with idiopathic pulmonary fibrosis (IPF).

The signaling pathway of the NK-1 receptor and the proposed mechanism of action for **Orvepitant** are illustrated below.





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Figure 1: Orvepitant's Mechanism of Action

Preclinical In Vivo Studies: Guinea Pig Model of Citric Acid-Induced Cough

Preclinical studies in animal models are crucial for evaluating the antitussive potential of novel compounds. The guinea pig is a commonly used species for cough research as its cough reflex is well-characterized and can be reliably induced by tussive agents like citric acid.[3] Selective NK-1 receptor antagonism has been shown to block C-fiber-dependent coughing in guinea pigs.[1]

Experimental Protocol

This protocol describes a method for evaluating the efficacy of a test compound, such as an NK-1 receptor antagonist, in a citric acid-induced cough model in conscious guinea pigs.[4]

Materials:

- Male Dunkin-Hartley guinea pigs (300-400g)
- Whole-body plethysmograph
- Aerosol generator (e.g., ultrasonic nebulizer)
- Citric acid solution (0.2 M in saline)

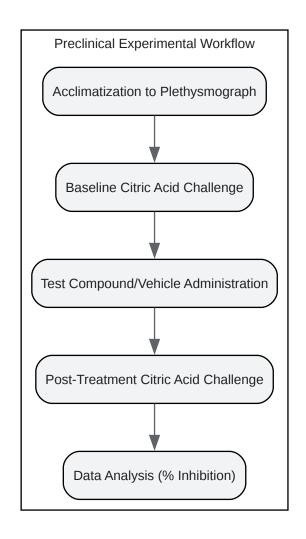


- Test compound (e.g., NK-1 receptor antagonist) and vehicle
- Sound recording and analysis software

Procedure:

- Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for at least 15 minutes daily for 3 days prior to the experiment.
- Baseline Cough Response:
 - Place a guinea pig in the plethysmograph chamber.
 - Expose the animal to an aerosol of 0.2 M citric acid for 5 minutes.
 - Record the number of coughs during the exposure and for a 5-minute period immediately following. Coughs are identified by their characteristic explosive sound and associated pressure changes in the plethysmograph.
- Compound Administration:
 - Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
 - Allow for a pre-treatment period appropriate for the compound's pharmacokinetic profile.
- Post-Treatment Cough Challenge:
 - Re-challenge the animal with the citric acid aerosol as described in step 2.
 - Record the number of coughs.
- Data Analysis:
 - Calculate the percentage inhibition of the cough response for each animal compared to its baseline or a vehicle-treated control group.
 - Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the compound's effect.





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Figure 2: Preclinical Study Workflow

Clinical In Vivo Studies: Human Trials in Chronic Cough

Orvepitant has been evaluated in several clinical trials for its efficacy and safety in treating chronic cough, including refractory chronic cough and cough associated with IPF. These studies have typically been randomized, double-blind, and placebo-controlled.

Phase 2b Study in Refractory Chronic Cough (VOLCANO-2)



Study Design: A 12-week, randomized, double-blind, placebo-controlled, Phase 2b doseranging study.

Patient Population: 315 patients with refractory chronic cough.

Intervention:

- Orvepitant 10 mg, 20 mg, or 30 mg once daily
- Placebo once daily

Primary Endpoint: Change in awake cough frequency at week 12.

Secondary Endpoints:

- Leicester Cough Questionnaire (LCQ)
- Cough Severity Visual Analogue Scale (VAS)
- Urge-to-Cough VAS

Key Findings: The 30 mg once-daily dose of **Orvepitant** showed statistically significant and clinically relevant improvements in patient-reported outcomes compared to placebo at week 12. While the primary endpoint of awake cough frequency was not met in the full analysis set, a pre-defined sub-group of patients with higher cough frequency showed a near-significant reduction.

| Outcome Measure | Orvepitant 30 mg vs. Placebo (p-value) |
|-------------------------------|--|
| Leicester Cough Questionnaire | p = 0.009 |
| Cough Severity VAS | p = 0.034 |
| Urge-to-Cough VAS | p = 0.005 |

Table 1: Efficacy of **Orvepitant** 30 mg in Refractory Chronic Cough

Phase 2 Study in IPF-Associated Cough (ORV-PF-01)



Study Design: A double-blind, randomized, placebo-controlled, two-period cross-over study.

Patient Population: Patients with a diagnosis of IPF and a troublesome cough for at least 8 weeks.

Intervention:

- Cohort 1: **Orvepitant** 30 mg and placebo (in random order)
- Cohort 2: **Orvepitant** 10 mg and placebo (in random order)
- Each treatment period was 4 weeks, separated by a 3-week washout period.

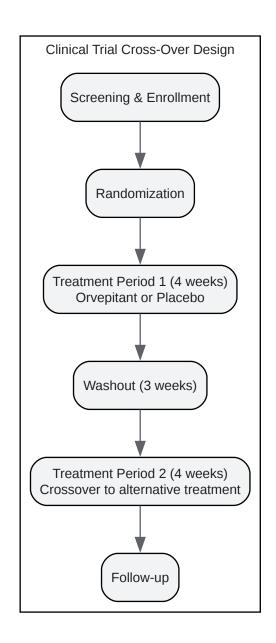
Primary Endpoint: Change in coughing severity scores.

Key Findings: The 30 mg dose of **Orvepitant** resulted in lower (better) coughing severity scores compared to placebo. Patients also reported a reduction in cough frequency and the urge to cough with the 30 mg dose. The 10 mg dose did not show a significant benefit over placebo.

| Dose | Outcome | Result |
|------------------|-------------------|---|
| Orvepitant 30 mg | Coughing Severity | Statistically significant improvement vs. placebo |
| Orvepitant 30 mg | Cough Frequency | Patient-reported reduction vs. placebo |
| Orvepitant 30 mg | Urge to Cough | Patient-reported reduction vs. placebo |
| Orvepitant 10 mg | All Measures | No significant difference from placebo |

Table 2: Summary of **Orvepitant** Efficacy in IPF-Associated Cough





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Figure 3: Clinical Trial Workflow (Cross-Over Design)

Safety and Tolerability

Across clinical trials, **Orvepitant** has been generally well-tolerated. Adverse events reported more frequently with **Orvepitant** than placebo include headache and dizziness. No major safety concerns have been identified.

Conclusion



The in vivo studies of **Orvepitant**, from preclinical models to human clinical trials, provide a comprehensive evaluation of its potential as an antitussive agent. The protocols and data presented here offer a valuable resource for researchers in the field of cough and neurokinin-1 receptor antagonism. Further investigation is warranted to fully elucidate the therapeutic role of **Orvepitant** in managing chronic cough.

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